molecular formula C9H18O8 B12829525 (2S)-2,3-Dihydropropyl beta-D-glucopyranoside

(2S)-2,3-Dihydropropyl beta-D-glucopyranoside

Cat. No.: B12829525
M. Wt: 254.23 g/mol
InChI Key: NHJUPBDCSOGIKX-LHCONQACSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is a chemical compound belonging to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This compound is characterized by its specific stereochemistry and the presence of a glucopyranoside moiety, which is a glucose molecule in its pyranose form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,3-Dihydropropyl beta-D-glucopyranoside typically involves the glycosylation of a suitable acceptor molecule with a glucopyranosyl donor. One common method is the use of a glucopyranosyl halide in the presence of a base to facilitate the formation of the glycosidic bond. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,3-Dihydropropyl beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucopyranoside moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars.

Scientific Research Applications

(2S)-2,3-Dihydropropyl beta-D-glucopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex glycosides and glycoconjugates.

    Biology: The compound is used in studies of carbohydrate metabolism and enzyme activity.

    Industry: It is used in the production of detergents and emulsifiers due to its surfactant properties.

Mechanism of Action

The mechanism by which (2S)-2,3-Dihydropropyl beta-D-glucopyranoside exerts its effects is primarily through its interaction with specific enzymes and receptors. The glucopyranoside moiety can bind to carbohydrate-binding proteins, such as lectins, which play a role in cell-cell recognition and signaling. Additionally, the compound can be metabolized by glycosidases, leading to the release of glucose and other metabolites that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl beta-D-glucopyranoside: Similar in structure but with a methyl group instead of a dihydropropyl group.

    Octyl beta-D-glucopyranoside: Contains an octyl group, making it more hydrophobic and useful as a detergent.

    Phenyl beta-D-glucopyranoside: Contains a phenyl group, which can enhance binding to aromatic receptors.

Uniqueness

(2S)-2,3-Dihydropropyl beta-D-glucopyranoside is unique due to its specific stereochemistry and the presence of a dihydropropyl group, which can influence its solubility, reactivity, and interaction with biological molecules. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C9H18O8

Molecular Weight

254.23 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6+,7-,8+,9+/m0/s1

InChI Key

NHJUPBDCSOGIKX-LHCONQACSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.